4-Ethyl-2'-(3-methoxyphenyl)-1',10b'-dihydrospiro[cyclohexane-1,5'-pyrazolo[1,5-c][1,3]benzoxazine]
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Overview
Description
4-Ethyl-2’-(3-methoxyphenyl)-1’,10b’-dihydrospiro[cyclohexane-1,5’-pyrazolo[1,5-c][1,3]benzoxazine] is a complex organic compound characterized by its unique spiro structure This compound features a cyclohexane ring fused with a pyrazolo[1,5-c][1,3]benzoxazine moiety, making it an interesting subject for various chemical studies
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethyl-2’-(3-methoxyphenyl)-1’,10b’-dihydrospiro[cyclohexane-1,5’-pyrazolo[1,5-c][1,3]benzoxazine] typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, starting with a substituted cyclohexanone and a pyrazole derivative, the reaction proceeds through a series of condensation and cyclization steps, often catalyzed by acids or bases .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to scale up the production process. The reaction conditions, including temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
4-Ethyl-2’-(3-methoxyphenyl)-1’,10b’-dihydrospiro[cyclohexane-1,5’-pyrazolo[1,5-c][1,3]benzoxazine] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert ketone groups to alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Halogens (Cl₂, Br₂), nucleophiles (NH₃, OH⁻)
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, such as halides or amines .
Scientific Research Applications
4-Ethyl-2’-(3-methoxyphenyl)-1’,10b’-dihydrospiro[cyclohexane-1,5’-pyrazolo[1,5-c][1,3]benzoxazine] has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in drug development.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Ethyl-2’-(3-methoxyphenyl)-1’,10b’-dihydrospiro[cyclohexane-1,5’-pyrazolo[1,5-c][1,3]benzoxazine] involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
4-Methoxyphenethylamine: Shares the methoxyphenyl group but differs in overall structure and properties.
Cyclohexane derivatives: Similar cyclohexane ring but lack the spiro and pyrazolo[1,5-c][1,3]benzoxazine moieties.
Pyrazolo[1,5-c][1,3]benzoxazine derivatives: Similar core structure but may have different substituents.
Uniqueness
4-Ethyl-2’-(3-methoxyphenyl)-1’,10b’-dihydrospiro[cyclohexane-1,5’-pyrazolo[1,5-c][1,3]benzoxazine] stands out due to its unique spiro structure, combining multiple functional groups and rings.
Properties
Molecular Formula |
C24H28N2O2 |
---|---|
Molecular Weight |
376.5 g/mol |
IUPAC Name |
4'-ethyl-2-(3-methoxyphenyl)spiro[1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine-5,1'-cyclohexane] |
InChI |
InChI=1S/C24H28N2O2/c1-3-17-11-13-24(14-12-17)26-22(20-9-4-5-10-23(20)28-24)16-21(25-26)18-7-6-8-19(15-18)27-2/h4-10,15,17,22H,3,11-14,16H2,1-2H3 |
InChI Key |
JILOZHADADGTRS-UHFFFAOYSA-N |
Canonical SMILES |
CCC1CCC2(CC1)N3C(CC(=N3)C4=CC(=CC=C4)OC)C5=CC=CC=C5O2 |
Origin of Product |
United States |
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